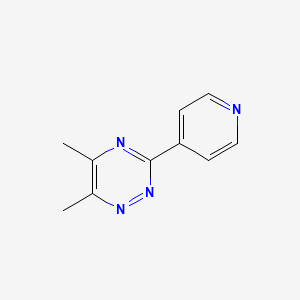
1,3-BENZODIOXOL-5-YL (1H-1,2,3,4-TETRAAZOL-5-YLMETHYL) ETHER
Descripción general
Descripción
1,3-BENZODIOXOL-5-YL (1H-1,2,3,4-TETRAAZOL-5-YLMETHYL) ETHER is an organic compound that features a tetrazole ring linked to a benzodioxole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-BENZODIOXOL-5-YL (1H-1,2,3,4-TETRAAZOL-5-YLMETHYL) ETHER typically involves the reaction of 1,3-benzodioxole with a suitable tetrazole precursor. One common method includes the use of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where the benzodioxole moiety is functionalized with an alkyne group, which then reacts with an azide to form the tetrazole ring .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the CuAAC reaction conditions to ensure high yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
1,3-BENZODIOXOL-5-YL (1H-1,2,3,4-TETRAAZOL-5-YLMETHYL) ETHER can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under strong oxidative conditions.
Reduction: The tetrazole ring can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole moiety.
Reduction: Amines derived from the tetrazole ring.
Substitution: Substituted benzodioxole derivatives.
Aplicaciones Científicas De Investigación
1,3-BENZODIOXOL-5-YL (1H-1,2,3,4-TETRAAZOL-5-YLMETHYL) ETHER has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Materials Science: Used in the development of novel materials with unique electronic properties.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 1,3-BENZODIOXOL-5-YL (1H-1,2,3,4-TETRAAZOL-5-YLMETHYL) ETHER involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to induce apoptosis in cancer cells by disrupting microtubule assembly, leading to cell cycle arrest and subsequent cell death . The benzodioxole moiety is crucial for its binding affinity to the target proteins, while the tetrazole ring enhances its stability and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
Paroxetine Related Compound G: Contains a benzodioxole moiety and is used as a reference standard in pharmaceutical research.
2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole: Another compound with a benzodioxole moiety, studied for its pharmacological properties.
Uniqueness
1,3-BENZODIOXOL-5-YL (1H-1,2,3,4-TETRAAZOL-5-YLMETHYL) ETHER is unique due to its combination of a benzodioxole moiety and a tetrazole ring, which imparts distinct chemical and biological properties. This combination is less common in other similar compounds, making it a valuable target for further research and development .
Propiedades
IUPAC Name |
5-(1,3-benzodioxol-5-yloxymethyl)-2H-tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O3/c1-2-7-8(16-5-15-7)3-6(1)14-4-9-10-12-13-11-9/h1-3H,4-5H2,(H,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTVTIFQEXXIEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC3=NNN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2,3-dimethoxyphenyl)-1-(4-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B4414992.png)
![methyl [3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1(2H)-pyridinyl]acetate](/img/structure/B4415006.png)

![N-[(5-bromo-2-methoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride](/img/structure/B4415021.png)
![ETHYL 4-[(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)METHYL]BENZOATE](/img/structure/B4415035.png)

![[4-(4-Fluorophenyl)piperazin-1-yl]-(3-prop-2-enoxyphenyl)methanone](/img/structure/B4415043.png)
![methyl (1-methyl-2,4-dioxo-8-phenyl-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl)acetate](/img/structure/B4415047.png)

![6-[(4-chlorophenoxy)methyl]-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4415057.png)
![N-{[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]methyl}butanamide](/img/structure/B4415058.png)
![N-ethyl-2-[(2-methoxybenzoyl)amino]benzamide](/img/structure/B4415072.png)


